![molecular formula C16H12Cl2N4OS B6028948 N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-chlorophenyl)urea](/img/structure/B6028948.png)
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-chlorophenyl)urea
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Overview
Description
The compound N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide (C10H12ClN5O2, M = 269.70) was synthesized and structurally confirmed by 1H NMR, 13C NMR, HRMS and single-crystal x-ray diffraction . The crystal belongs to the monoclinic system with space group P21/c . The title compound consisted of a benzene ring and a 1,3,5-triazine ring .
Synthesis Analysis
Starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six-steps . Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation and cyclization afforded 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol .Molecular Structure Analysis
All carbon atoms in the benzene ring were nearly coplanar with a dihedral (C6–C5–C10 and C7–C8–C9) angle of 1.71°and all non-hydrogen atoms of the 1,3,5-triazine ring were not planar, but exhibited a half-chair conformation .Chemical Reactions Analysis
The conversion of the intermediate into sulfonyl chloride 6, followed by nucleophilic attack of the amines gave the title sulfonamides 7a-7j whose structures were confirmed by NMR, IR and elemental analysis .Mechanism of Action
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-chlorophenyl)urea exerts its therapeutic effects by inhibiting the activity of certain enzymes, such as histone deacetylases and phosphodiesterases. By inhibiting these enzymes, this compound can regulate gene expression, reduce inflammation, and protect neurons from damage.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound can induce apoptosis, inhibit angiogenesis, and reduce metastasis. In inflammation research, this compound can reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorder research, this compound can reduce oxidative stress and inflammation, and promote neuronal survival.
Advantages and Limitations for Lab Experiments
One advantage of using N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-chlorophenyl)urea in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition. However, one limitation is its potential toxicity, which needs to be carefully monitored.
Future Directions
There are several future directions for research on N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-chlorophenyl)urea. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to determine its long-term toxicity and pharmacokinetics.
Synthesis Methods
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-chlorophenyl)urea can be synthesized through a multi-step process. The first step involves the reaction of 4-chlorobenzylamine with thiocarbohydrazide in the presence of a base to form 5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-amine. The second step involves the reaction of 5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-amine with 3-chlorophenylisocyanate in the presence of a base to form this compound.
Scientific Research Applications
N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-chlorophenyl)urea has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Inflammation research has shown that this compound can reduce inflammation by inhibiting the activity of certain enzymes. In neurodegenerative disorder research, this compound has been shown to protect neurons from damage.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4OS/c17-11-6-4-10(5-7-11)8-14-21-22-16(24-14)20-15(23)19-13-3-1-2-12(18)9-13/h1-7,9H,8H2,(H2,19,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSNSQNHTHPLDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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